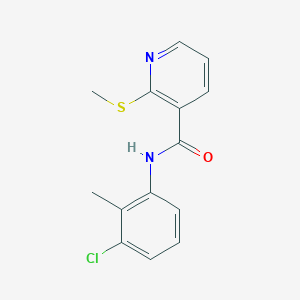
N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide, also known as CM-272, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is a member of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor family, which has been shown to have anti-tumor and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide involves the inhibition of NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can induce cell death in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell death by inhibiting NAMPT and decreasing NAD+ levels. In addition, this compound has been shown to inhibit tumor growth in several animal models of cancer. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is its specificity for NAMPT, which makes it a useful tool for studying the role of NAD+ in cellular processes. In addition, this compound has been shown to have anti-tumor and anti-inflammatory effects, which makes it a promising therapeutic agent for cancer and inflammatory diseases. One of the limitations of this compound is its low solubility, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide. One direction is to explore its potential therapeutic applications in other diseases, such as metabolic disorders and neurodegenerative diseases. Another direction is to develop more potent and selective NAMPT inhibitors that can be used in clinical settings. Finally, further studies are needed to understand the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide involves a multi-step process that includes the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-methylthio-1H-pyrrole to produce 3-chloro-2-methyl-N-(2-methylthio-1H-pyrrol-3-yl)benzamide. Finally, this compound is reacted with nicotinoyl chloride to yield this compound. The overall yield of this reaction is approximately 25%.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, this compound has been shown to inhibit NAMPT, which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can induce cell death in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-11(15)6-3-7-12(9)17-13(18)10-5-4-8-16-14(10)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDYLVIRKIKSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-6-phenyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2898931.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)
![N-methyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2898936.png)
![[2-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B2898937.png)
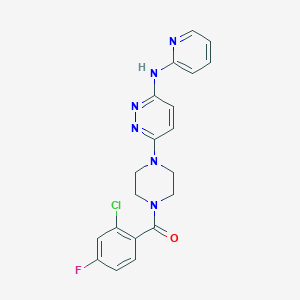
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2898940.png)
![1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2898942.png)
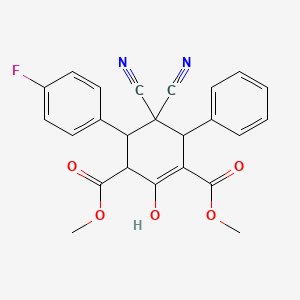
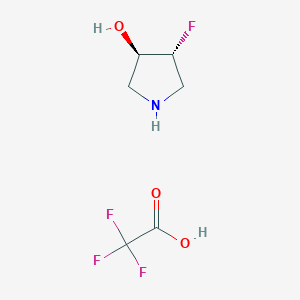
![N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2898945.png)
![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)
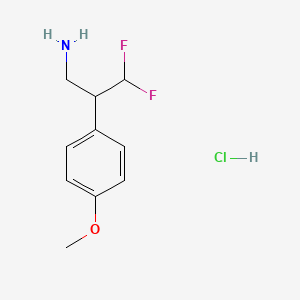
![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2898951.png)